molecular formula C20H21BrN2O3S B4178525 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B4178525
M. Wt: 449.4 g/mol
InChI Key: WFNGHWRGBPTGQL-UHFFFAOYSA-N
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Description

2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, commonly known as BMB-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. BMB-4 is a thioacetamide derivative that has been shown to exhibit potent anti-cancer properties by inhibiting the activity of a specific enzyme called N-myristoyltransferase (NMT).

Mechanism of Action

BMB-4 exerts its anti-cancer effects by inhibiting the activity of 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, which is an enzyme that catalyzes the addition of a myristoyl group to the N-terminus of certain proteins. This myristoylation is required for the proper localization and function of these proteins. By inhibiting 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, BMB-4 disrupts the myristoylation of specific proteins that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
BMB-4 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, BMB-4 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells. BMB-4 has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using BMB-4 in lab experiments is its specificity for 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, which allows for the targeted inhibition of this enzyme. Additionally, BMB-4 has been shown to have low toxicity in normal cells, which is important for the development of safe and effective cancer therapies. However, one limitation of using BMB-4 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the use of BMB-4 in cancer research. One area of interest is the development of BMB-4 as a therapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BMB-4 and its effects on cancer cell growth and metastasis. Other potential future directions include the development of more soluble analogs of BMB-4 and the exploration of its potential use in combination with other cancer therapies.

Scientific Research Applications

BMB-4 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BMB-4 has also been shown to inhibit the metastasis of cancer cells by blocking the activity of 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, which is involved in the regulation of cell migration and invasion.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c21-16-7-5-15(6-8-16)13-27-14-19(24)22-18-4-2-1-3-17(18)20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGHWRGBPTGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromobenzyl)sulfanyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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